2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide
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Overview
Description
2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide is a complex heterocyclic compound It belongs to the class of benzothienopyrimidines, which are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide typically involves multi-step reactions. The most common synthetic routes include:
Cyclization Reactions: The formation of the benzothienopyrimidine core often involves cyclization reactions such as [3+3], [4+2], or [5+1] cyclization processes.
Nucleophilic Substitution:
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above-mentioned synthetic routes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group.
Reduction: Reduction reactions can occur at the oxo group, converting it to a hydroxyl group.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halides and nucleophiles are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can lead to sulfoxides or sulfones, while reduction of the oxo group can yield alcohols .
Scientific Research Applications
2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Biological Research: It is used in biological assays to study its effects on various cellular pathways and molecular targets.
Industrial Applications: The compound’s unique chemical structure makes it a candidate for the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide involves interaction with specific molecular targets and pathways. The compound is known to:
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like Tipepidine and Tioconazole contain thiophene nuclei and exhibit similar biological activities.
Pyrimidine Derivatives: Compounds such as barbiturates and antiviral agents like idoxuridine share structural similarities and biological functions.
Uniqueness
2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide is unique due to its specific combination of benzothienopyrimidine and sulfanyl groups, which confer distinct chemical and biological properties .
Properties
CAS No. |
476484-87-4 |
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Molecular Formula |
C26H22F3N3O3S2 |
Molecular Weight |
545.6 g/mol |
IUPAC Name |
2-[[3-(4-methoxyphenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C26H22F3N3O3S2/c1-35-18-11-9-17(10-12-18)32-24(34)22-19-7-2-3-8-20(19)37-23(22)31-25(32)36-14-21(33)30-16-6-4-5-15(13-16)26(27,28)29/h4-6,9-13H,2-3,7-8,14H2,1H3,(H,30,33) |
InChI Key |
WJLJCPAEFCEXSU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=C(N=C2SCC(=O)NC4=CC=CC(=C4)C(F)(F)F)SC5=C3CCCC5 |
Origin of Product |
United States |
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